5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid
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Description
5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid, also known as quinoline-2-carboxylic acid oxazole derivative, is a chemical compound that has attracted significant attention in scientific research due to its diverse biological activities. This compound has been synthesized using various methods and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Anticancer Agent
The 1,3,4-oxadiazole scaffold, which is part of the structure of this compound, has been shown to possess a wide variety of biological activities, particularly for cancer treatment . The activity of different 1,3,4-oxadiazole conjugates were tested on different cell lines of various types of cancer .
Enzyme Inhibitor
This compound has demonstrated potential as an enzyme inhibitor. It has been shown to inhibit various enzymes that contribute to cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Antimicrobial Agent
1,3,4-oxadiazole derivatives, which include this compound, have been found to exhibit antimicrobial properties . This makes them potentially useful in the treatment of various bacterial infections.
Anti-inflammatory Agent
The 1,3,4-oxadiazole derivatives have also been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation.
Antiviral Agent
The 1,3,4-oxadiazole derivatives have been found to exhibit antiviral properties . This suggests potential applications in the treatment of various viral infections.
PI3Kα Inhibitor
The compound has been identified as a potential inhibitor of PI3Kα, an enzyme that plays a key role in cell growth and survival . This suggests potential applications in the treatment of diseases characterized by abnormal cell growth, such as cancer.
properties
IUPAC Name |
5-quinolin-2-yl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-13(17)11-12(18-7-14-11)10-6-5-8-3-1-2-4-9(8)15-10/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNSMUSEHMDLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(N=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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